N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide
Overview
Description
N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H12ClFN2O3 and its molecular weight is 382.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
Chromone-3-carboxamides, closely related to the queried compound, have demonstrated reactivity with cyanothioacetamide, producing various derivatives like 5-oxo-2-thioxo-1,5-dihydro-2H-chromeno[4,3-b]pyridine-3-carbonitriles. This synthesis involves NaOEt in boiling ethanol, suggesting potential utility in synthetic chemistry and possibly pharmaceutical compound development (Kornev, Tishin, & Sosnovskikh, 2019).
Medicinal Chemistry and Docking Studies
Chromeno[4,3-b]pyridine derivatives, structurally related to the compound , have been explored for their potential in treating diseases like breast cancer. Their structures were confirmed by various spectroscopic methods, and molecular docking studies indicated that certain derivatives exhibited significant activity against the MCF-7 breast cancer cell line (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Structural and Chemical Analysis
The structure of closely related compounds, such as 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, was studied using the single-crystal X-ray diffraction method. This suggests a potential use in understanding the crystallographic aspects of similar compounds for scientific and industrial applications (Kirillov, Nikifirova, Dmitriev, & Baibarodskikh, 2016).
Heterocyclic Chemistry
The queried compound, due to its structural similarities with chromeno[2,3-b]pyridines, may have relevance in the synthesis of various heterocyclic compounds. Studies have shown the potential of chromeno[2,3-b]pyridines in synthesizing novel heterocyclic systems, which may have applications in medicinal chemistry and materials science (Bondarenko, Zhytnetskyi, Semenov, & Frasinyuk, 2016).
Properties
IUPAC Name |
N-(4-chlorophenyl)-7-fluoro-2-methyl-5-oxochromeno[2,3-b]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClFN2O3/c1-10-14(19(26)24-13-5-2-11(21)3-6-13)9-16-18(25)15-8-12(22)4-7-17(15)27-20(16)23-10/h2-9H,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEQSDQUCACQTDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=O)C3=C(C=CC(=C3)F)OC2=N1)C(=O)NC4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClFN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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